molecular formula C9H10Cl2N2O B1371224 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride CAS No. 1158341-14-0

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Cat. No.: B1371224
CAS No.: 1158341-14-0
M. Wt: 233.09 g/mol
InChI Key: SOXUVEQJYSXLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H9ClN2O·HCl and a molecular weight of 233.1 . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is suggested that the compound has potential as antibacterial and antifungal agents , indicating that its targets could be specific proteins or enzymes in these microorganisms.

Mode of Action

Given its potential antibacterial and antifungal properties , it may interact with its targets to inhibit their function, leading to the death of the microorganisms.

Biochemical Pathways

Considering its potential antibacterial and antifungal properties , it may interfere with essential biochemical pathways in these microorganisms, such as cell wall synthesis or DNA replication.

Result of Action

Given its potential antibacterial and antifungal properties , it may lead to the death of these microorganisms, thereby preventing or treating infections.

Biochemical Analysis

Biochemical Properties

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to alter the expression of certain genes, which can lead to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its activity can be influenced by its localization, affecting its overall biochemical effects .

Preparation Methods

The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloro-1,3-benzoxazole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUVEQJYSXLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Reactant of Route 5
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Reactant of Route 6
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.